8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromenone core with ethoxy and trimethoxyphenyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a Claisen-Schmidt condensation between 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base like sodium hydroxide or potassium hydroxide to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core.
Ethoxylation: Finally, the chromenone core is ethoxylated using ethyl iodide and a base like potassium carbonate to yield the target compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Anticancer Activity: Studied for its potential anticancer properties due to its ability to interact with cellular targets.
Antioxidant Properties: May exhibit antioxidant activity, making it useful in preventing oxidative stress-related diseases.
Industry:
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible applications as a bioactive compound in agrochemicals.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Coumarin: A structurally related compound with a simpler chromenone core.
Warfarin: A well-known anticoagulant with a similar chromenone structure but different substituents.
Flavonoids: A class of compounds with similar structural motifs and diverse biological activities.
Uniqueness: 8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other chromenones. Its trimethoxyphenyl group, in particular, could enhance its interaction with biological targets, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
8-ethoxy-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-5-29-18-8-6-7-15-13-16(23(25)30-21(15)18)17(24)10-9-14-11-19(26-2)22(28-4)20(12-14)27-3/h6-13H,5H2,1-4H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGUXXCIZKJAMN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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